molecular formula C17H19BrN4O3 B213967 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

货号 B213967
分子量: 407.3 g/mol
InChI 键: HHWCZEOKCBPPGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its potential applications in cancer treatment.

作用机制

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 acts by inhibiting several protein kinases, including RAF kinase and VEGFR. By inhibiting these kinases, it prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and physiological effects:
4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in cell growth and proliferation, including ERK and AKT. It also inhibits the production of angiogenic factors, such as VEGF, which are involved in the growth of new blood vessels that supply tumors with nutrients and oxygen. Additionally, it has been shown to induce autophagy, a process by which cells digest and recycle their own components, which may contribute to its anti-cancer effects.

实验室实验的优点和局限性

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, it also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects may be cell-type specific, which can make it difficult to generalize its effects across different types of cancer cells.

未来方向

There are several future directions for research on 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the identification of biomarkers that can predict response to 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 treatment. Additionally, there is ongoing research on the use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in combination with other drugs to enhance its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in other diseases, such as cardiovascular disease and inflammatory disorders.

合成方法

The synthesis of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 4-(4-morpholinylcarbonyl)phenyl isocyanate to form the corresponding urea derivative. The resulting compound is then reacted with ethyl bromoacetate to produce the final product, 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006.

科学研究应用

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been used in combination with other drugs to enhance their efficacy in cancer treatment.

属性

产品名称

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

分子式

C17H19BrN4O3

分子量

407.3 g/mol

IUPAC 名称

4-bromo-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19BrN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23)

InChI 键

HHWCZEOKCBPPGX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

规范 SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。